

# Head-to-Head Comparison: HN37 and XEN1101 in Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



A guide for researchers on two next-generation Kv7 potassium channel openers, detailing their mechanism of action, preclinical data, and clinical progress.

**HN37** (Pynegabine) and XEN1101 (Azetukalner) have emerged as promising next-generation Kv7 potassium channel openers, designed to succeed the first-in-class antiepileptic drug, Retigabine (Ezogabine). Both compounds aim to provide improved efficacy, safety, and chemical stability. This guide offers an objective, data-driven comparison for researchers and drug development professionals, summarizing the current state of knowledge on these two investigational therapies.

# Mechanism of Action: Targeting Neuronal Hyperexcitability

Both **HN37** and XEN1101 share a common mechanism of action: positive allosteric modulation of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical for generating the M-current, a non-inactivating potassium current that stabilizes the neuronal membrane potential and controls firing rates. By enhancing the opening of these channels, both drugs increase the M-current, leading to hyperpolarization of the neuronal membrane. This action raises the threshold for action potential generation, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Structurally, both compounds were engineered to avoid the chemical liabilities of Retigabine. Specifically, their designs prevent the formation of chromophoric dimers, which were



responsible for the pigmentation side effects observed with long-term Retigabine use.



Click to download full resolution via product page

Caption: Shared signaling pathway for HN37 and XEN1101.

# Pharmacological and Preclinical Data Comparison

Preclinical studies have demonstrated that both **HN37** and XEN1101 are potent anticonvulsants. While direct head-to-head studies are not publicly available, comparisons to the benchmark compound, Retigabine/Ezogabine, provide valuable insights into their relative potency and efficacy.

### Table 1: In Vitro Potency at Kv7.2/7.3 Channels



| Compound | Metric                      | Value                | Fold-Improvement<br>vs.<br>Retigabine/Ezogabi<br>ne |
|----------|-----------------------------|----------------------|-----------------------------------------------------|
| XEN1101  | EC₅₀<br>(Electrophysiology) | 0.042 μM[ <u>1</u> ] | ~20x[1]                                             |
| HN37     | EC₅₀<br>(KCNQ2/KCNQ3)       | Not reported         | 125x[2]                                             |

Table 2: Preclinical Anticonvulsant Efficacy in Rodent

Seizure Models

| Compound                                        | Model                  | Metric               | Value                   | Notes                         |
|-------------------------------------------------|------------------------|----------------------|-------------------------|-------------------------------|
| XEN1101                                         | Mouse MES <sup>1</sup> | ED50                 | ~3.8 - 5.4<br>mg/kg[3]  | Orally administered.          |
| Rat MES <sup>1</sup>                            | ED50                   | 0.79 mg/kg[4]        | Orally<br>administered. |                               |
| HN37                                            | Mouse MES <sup>1</sup> | Therapeutic<br>Index | >8x vs.<br>Retigabine   | Based on TD50/ED50 ratio. [2] |
| <sup>1</sup> Maximal<br>Electroshock<br>Seizure |                        |                      |                         |                               |

# **Clinical Development and Efficacy**

XEN1101 is more advanced in its clinical development pathway, with robust data from a Phase 2b study and ongoing Phase 3 trials. **HN37** has completed Phase 1 studies and is currently in a Phase 2a trial in China.

# Table 3: Clinical Trial Status and Efficacy in Focal Onset Seizures (FOS)



| Compound | Development<br>Phase | Key Efficacy<br>Endpoint                                                       | Results                                                                                       |
|----------|----------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| XEN1101  | Phase 3 (Ongoing)    | Median % reduction in<br>monthly FOS<br>frequency (Phase 2b<br>'X-TOLE' Trial) | 25 mg: 52.8% reduction20 mg: 46.4% reduction10 mg: 33.2% reductionPlacebo: 18.2% reduction[5] |
| HN37     | Phase 2a (Ongoing)   | Efficacy, Safety,<br>Tolerability                                              | Doses being studied:<br>15, 20, and 25<br>mg/day. Results not<br>yet reported.[6]             |

**Table 4: Safety and Tolerability Profile** 

| Compound | Source                  | Common Treatment-<br>Emergent Adverse Events<br>(TEAEs)                                                                                         |
|----------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| XEN1101  | Phase 2b 'X-TOLE' Trial | Dizziness (24.6%),<br>Somnolence (15.6%), Fatigue<br>(10.9%), Headache (10.0%)                                                                  |
| HN37     | Preclinical & Phase 1   | Reported to have a "better safety margin" than Retigabine in preclinical studies.[2][7][8] Phase 1 studies showed good safety and tolerability. |

# **Key Experimental Protocols**

The following are standardized methodologies used to evaluate the anticonvulsant properties of compounds like **HN37** and XEN1101.

### Maximal Electroshock Seizure (MES) Test in Rodents







This test is a widely used preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[9]

- Animals: Male ICR or CF-1 mice (20-25 g) or Sprague-Dawley rats.
- Compound Administration: The test compound (HN37, XEN1101) or vehicle is administered, typically orally (p.o.), at various doses to different groups of animals. Testing occurs at the predicted time of peak effect.
- Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure conductivity.[9][10]
   Corneal electrodes are then placed on the eyes.
- Stimulation: A high-frequency electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[9]
- Observation & Endpoint: Animals are observed immediately following the stimulus. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this tonic extension is absent.[9]
- Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension endpoint (the ED<sub>50</sub>) is calculated using probit analysis.[10]





Click to download full resolution via product page

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

#### **Whole-Cell Patch-Clamp Electrophysiology**

This technique is the gold standard for measuring ion channel activity and is used to quantify the potency and mechanism of channel modulators like **HN37** and XEN1101.[11][12]

- Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably expressing the target ion channels (e.g., human Kv7.2 and Kv7.3 subunits) is cultured on glass coverslips.
- Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette, filled with an internal solution mimicking the cytosol, is used as the recording electrode.



- Seal Formation: The micropipette is precisely positioned to touch the membrane of a target cell. Gentle suction is applied to form a high-resistance "gigaseal" (resistance >1 G $\Omega$ ) between the pipette tip and the cell membrane.[11]
- Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular continuity between the pipette interior and the cell cytoplasm.[12]
- Voltage Clamp: The amplifier is set to voltage-clamp mode, holding the cell's membrane potential at a specific voltage (e.g., -80 mV). A series of voltage steps are applied (e.g., from -100 mV to +40 mV) to elicit ion channel opening, and the resulting currents are recorded.
- Compound Application: The test compound is added to the external solution perfusing the cells at various concentrations. The voltage-step protocol is repeated to measure the compound's effect on the channel currents.
- Data Analysis: The recorded currents are analyzed to determine the compound's effect on channel activation (e.g., a leftward shift in the conductance-voltage curve) and potency (EC<sub>50</sub>).

#### **Summary and Conclusion**

Both **HN37** and XEN1101 represent significant advancements in the development of Kv7 potassium channel openers for epilepsy. They share a refined mechanism of action and were designed to circumvent the liabilities of first-generation compounds.

- XEN1101 is further along in clinical development, with compelling Phase 2b efficacy and safety data in adults with focal onset seizures. Its favorable pharmacokinetic profile supports a convenient once-daily dosing regimen.
- HN37 (Pynegabine) has demonstrated very high potency and an improved safety margin in preclinical models compared to Retigabine. It is a promising candidate currently advancing through earlier-stage clinical trials in China.

For researchers in the field, XEN1101 provides a more extensive public dataset of clinical efficacy and tolerability, while **HN37** exemplifies a successful structural optimization strategy leading to a highly potent preclinical candidate. The continued development of both molecules



will be critical in determining their ultimate roles in the therapeutic landscape for epilepsy and other neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 2. mdpi.com [mdpi.com]
- 3. praxismedicines.com [praxismedicines.com]
- 4. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pynegabine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate. |
   Semantic Scholar [semanticscholar.org]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: HN37 and XEN1101 in Anticonvulsant Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412915#head-to-head-comparison-of-hn37-and-xen1101]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com